(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol
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Overview
Description
(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzylidene, morpholine, and furobenzoxazinone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol typically involves multi-step organic reactions. The key steps include the formation of the furobenzoxazinone core, followed by the introduction of the benzylidene and morpholine groups. Common synthetic routes may involve:
Formation of the Furobenzoxazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This can be achieved through a condensation reaction between an aldehyde and the furobenzoxazinone intermediate.
Attachment of the Morpholine Group: This step may involve nucleophilic substitution or addition reactions to introduce the morpholine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine moiety and exhibits herbicidal activity.
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Another compound with a morpholine group, used in various chemical and biological studies.
Uniqueness
(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further investigation.
Properties
IUPAC Name |
(2Z)-2-benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4.C3H8O/c26-22-18-6-7-20-19(23(18)29-21(22)14-17-4-2-1-3-5-17)15-25(16-28-20)9-8-24-10-12-27-13-11-24;1-3(2)4/h1-7,14H,8-13,15-16H2;3-4H,1-2H3/b21-14-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMUGMNVVFBLKY-UXTSPRGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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